2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenoxy group, a methylphenyl group, and a thiophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield 2-(4-chloro-3-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(4-chloro-3-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]amine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(2-Chlorophenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(4-Chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C21H20ClNO2S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-15-5-7-17(8-6-15)23(13-19-4-3-11-26-19)21(24)14-25-18-9-10-20(22)16(2)12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
SZMJTLNCTIGWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.